1-Methyl-4-nitro-2,3-dihydro-1H-indazole
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Overview
Description
1-Methyl-4-nitro-2,3-dihydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a methyl group at the 1-position and a nitro group at the 4-position, along with a partially saturated pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzylamine with methylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indazoles.
Scientific Research Applications
1-Methyl-4-nitro-2,3-dihydro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitro-1H-indazole: Lacks the methyl group, which may affect its binding affinity to certain targets.
2,3-Dihydro-1H-indazole: Lacks both the methyl and nitro groups, resulting in different chemical properties.
Uniqueness: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-methyl-4-nitro-2,3-dihydroindazole |
InChI |
InChI=1S/C8H9N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-4,9H,5H2,1H3 |
InChI Key |
QLNJTWZSNRNAMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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